N1,N1-Bis(4-fluorophenyl)malonamide
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Overview
Description
N1,N1-Bis(4-fluorophenyl)malonamide is an organic compound with the molecular formula C15H12F2N2O2. It is characterized by the presence of two 4-fluorophenyl groups attached to a malonamide core. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(4-fluorophenyl)malonamide can be synthesized through the reaction of 4-fluoroaniline with malonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(4-fluorophenyl)malonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide groups can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a substituted amide.
Hydrolysis: The major products are 4-fluoroaniline and malonic acid derivatives.
Scientific Research Applications
N1,N1-Bis(4-fluorophenyl)malonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4-fluorophenyl)malonamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
N1,N3-Bis(4-fluorophenyl)malonamide: Similar structure but with different substitution patterns on the malonamide core.
N1,N1-Bis(4-chlorophenyl)malonamide: Similar structure with chlorine atoms instead of fluorine atoms on the phenyl rings.
Uniqueness
N1,N1-Bis(4-fluorophenyl)malonamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C15H12F2N2O2 |
---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
N',N'-bis(4-fluorophenyl)propanediamide |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)19(15(21)9-14(18)20)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,20) |
InChI Key |
BHZNYNMZXBKZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CC(=O)N)F |
Origin of Product |
United States |
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